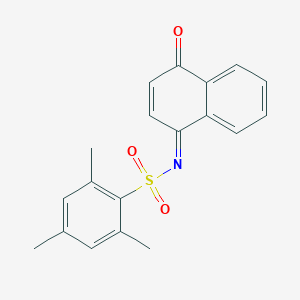
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TONB is a sulfonamide derivative that has shown promising results in various studies, including its use as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways, such as the NF-κB pathway. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antioxidant effects and to inhibit the growth of bacteria. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have a low toxicity profile in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds. However, 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the development of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and to identify potential side effects.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction between 2,4,6-trimethylaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent and is followed by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 2,4,6-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis in cancer cells, including breast cancer and colon cancer cells.
Eigenschaften
Molekularformel |
C19H17NO3S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(NE)-2,4,6-trimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-13(2)19(14(3)11-12)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11H,1-3H3/b20-17+ |
InChI-Schlüssel |
UPFQFDIDONUUJZ-LVZFUZTISA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



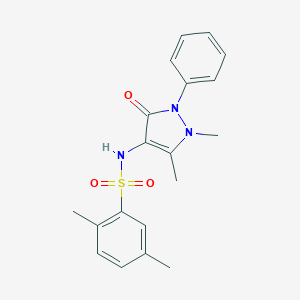
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)


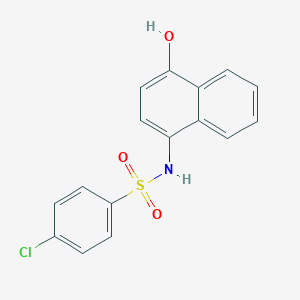

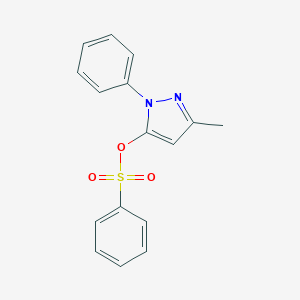
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)

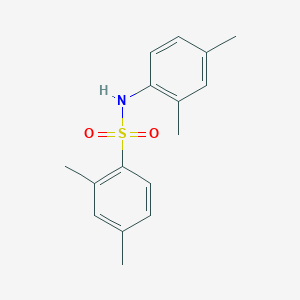
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)